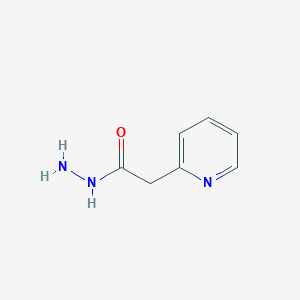

2-(Pyridin-2-yl)acetohydrazide

Overview

Description

2-(Pyridin-2-yl)acetohydrazide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring attached to an acetohydrazide moiety. This structure is pivotal in the formation of various derivatives with potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of derivatives of this compound can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides to form [1,2,4]triazolo[4,3-a]pyridines, which is a chemoselective process occurring at the terminal nitrogen atom of the hydrazide followed by dehydration under microwave irradiation . Another method includes the reaction of acetohydrazides with unsaturated diketones, which can lead to alternative cyclizations yielding 1,2-diazepinones and pyrazolo[3,4-b]pyridines depending on the temperature and reactivity of the starting materials .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with the potential for various tautomeric forms. For instance, the reaction of thioglycolic acid with N-cyanoacetoarylsulphonylhydrazides can lead to the formation of 2-(N-acetoarylsulfonylhydrazide)-2-thiazolin-4-ones and their corresponding thiazolo[2,3-a]pyridine derivatives. The structure of these compounds has been elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

This compound can undergo various chemical reactions to form a wide range of compounds. For example, it can be used to synthesize new complexes with transition metals such as cobalt, chromium, and iron, forming chelates with interesting structural and spectral properties . Additionally, it can react with methyl chloroacetate and undergo hydrazinolysis to yield derivatives that have shown plant growth-stimulating effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be studied through their reaction products. For instance, the reaction with thioglycolic acid yields solid products that can be characterized by their melting points, IR spectra, and NMR data . The complexes formed with transition metals can be analyzed using FT-IR, UV-visible spectroscopy, and magnetic moment measurements to determine their structural and electronic characteristics .

Scientific Research Applications

Antitubercular Activity

2-(Pyridin-2-yl)acetohydrazide derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium Tuberculosis. Notably, certain compounds like C4 and C10 displayed potent activity, while others like C2 and C3 showed moderate activity in combating tuberculosis (Mohite et al., 2021).

DNA-binding and Antioxidant Properties

Compounds containing this compound, when coordinated with copper, have shown significant DNA-binding capabilities and antioxidant properties. This was demonstrated through studies using calf thymus DNA and various spectroscopy methods, highlighting the potential of these compounds in biological applications (Reddy et al., 2016).

Supramolecular Architecture and Material Science

Novel pyridine-based hydrazone derivatives, including those with this compound, have been synthesized and analyzed for their structural properties using density functional theory and X-ray crystallography. These studies revealed the importance of intra- and intermolecular hydrogen bonding in materials architecture, suggesting potential applications in the field of material science (Khalid et al., 2021).

Antimicrobial Applications

The synthesis of this compound derivatives has been explored for their antimicrobial properties. These derivatives have been studied for their effectiveness against various microorganisms, indicating their potential use in developing new antimicrobial agents (Khidre et al., 2017).

Antidiabetic Activity

A class of acetohydrazides, including this compound derivatives, was synthesized and evaluated for antidiabetic activity. The compounds demonstrated potential as antidiabetic agents, as evidenced by their ability to lower blood glucose levels in in vivo studies (Arif et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-(Pyridin-2-yl)acetohydrazide are Nucleotide Pyrophosphatases (NPPs), specifically NPP1 and NPP3 . These enzymes are responsible for maintaining the extracellular level of nucleotides and nucleosides and are also involved in the regulation of nucleotide-based intercellular signaling .

Mode of Action

This compound interacts with its targets, NPP1 and NPP3, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the extracellular levels of nucleotides and nucleosides .

Biochemical Pathways

The inhibition of NPP1 and NPP3 by this compound affects the hydrolysis of nucleotides into nucleosides . This disruption can affect the P2 and P1 receptor signaling, which generates new messenger molecules like adenosine, AMP, or pyrophosphate .

Result of Action

The inhibition of NPP1 and NPP3 by this compound can lead to various molecular and cellular effects. For instance, the overexpression of these isozymes can result in various pathological disorders including osteoarthritis, type 2 diabetes, calcification, allergies, neurodegenerative diseases, and carcinogenesis . Therefore, the inhibition of these enzymes by this compound could potentially alleviate these conditions .

properties

IUPAC Name |

2-pyridin-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPAJWLZXPNDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449526 | |

| Record name | 2-(pyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

673-05-2 | |

| Record name | 2-Pyridineacetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

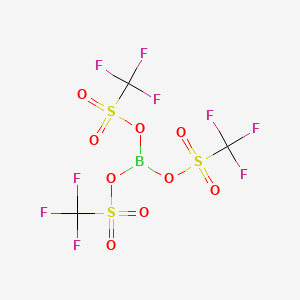

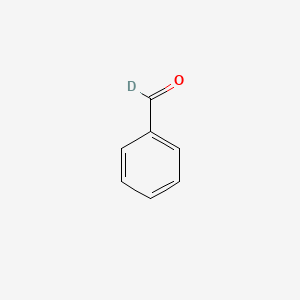

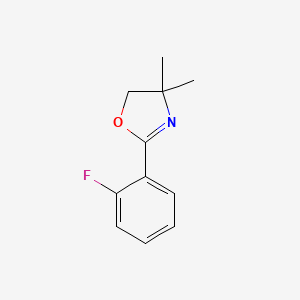

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)